N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide
Beschreibung
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule featuring a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group at position 2 and a biphenyl-4-carboxamide moiety at position 6. The compound combines structural elements from two pharmacologically significant classes: (1) tetrahydroisoquinolines, known for modulating neurotransmitter receptors (e.g., orexin receptors) , and (2) biphenyl carboxamides, which exhibit diverse bioactivities, including antagonism of ion channels like TRP (Transient Receptor Potential) .
Eigenschaften
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c30-26(22-10-8-20(9-11-22)19-5-2-1-3-6-19)28-24-13-12-21-14-15-29(18-23(21)17-24)27(31)25-7-4-16-32-25/h1-13,16-17H,14-15,18H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBCIYAXROXCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Furan- and thiophene-2-carbonyl amino acid derivatives have been shown to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1), which is a major transcription factor.
Mode of Action
Furan- and thiophene-2-carbonyl amino acid derivatives have been shown to activate hypoxia-inducible factor-α (hif-α) by inhibiting fih-1.
Biologische Aktivität
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, including enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The compound's structure includes a furan ring, a tetrahydroisoquinoline moiety, and a biphenyl carboxamide group. This combination contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 420.46 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Furan-2-carbonyl Intermediate : Synthesized from furan-2-carboxylic acid using thionyl chloride.
- Coupling with Tetrahydroisoquinoline : Reacting the furan-2-carbonyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., triethylamine).
- Introduction of Biphenyl Group : Finalizing the product through coupling reactions that introduce the biphenyl moiety.
These synthetic routes allow for modifications that can enhance biological activity or target specific pathways.
Antitumor Activity
Research has shown that compounds with similar structural motifs exhibit significant antitumor activity. For instance, tetrahydroisoquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation across various cell lines such as K562 and HepG2 . The structural characteristics of this compound suggest it may possess similar properties.
Enzyme Inhibition
The compound is hypothesized to interact with enzymes involved in inflammatory pathways. For example, studies on related compounds indicate strong inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2 isozyme . The IC50 values for related compounds range from 0.023 to 0.125 µM , suggesting that modifications to the core structure could yield potent inhibitors.
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have also been investigated for their neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the furan and isoquinoline structures may enhance antioxidant activity and protect neuronal cells from oxidative stress .
Case Studies
Several studies have explored the pharmacological potential of similar compounds:
- Anticancer Studies : A study evaluated a series of tetrahydroisoquinoline derivatives for their cytotoxic effects against various cancer cell lines. Compounds demonstrated significant growth inhibition and induced apoptosis in resistant strains of cancer cells .
- Inflammatory Response : Research on sulfonamide derivatives indicated that modifications to the tetrahydroisoquinoline scaffold could lead to enhanced anti-inflammatory responses in models of acute inflammation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The compound’s uniqueness lies in its hybrid architecture, merging tetrahydroisoquinoline and biphenyl carboxamide functionalities. Below is a systematic comparison with similar compounds from published studies:
Biphenyl Carboxamide Derivatives
describes biphenyl carboxamides with varied N-substituents (Table 1). Unlike the target compound, these analogs lack the tetrahydroisoquinoline core but share the biphenyl-4-carboxamide backbone. For example:
- N-Cyclooctyl-[1,1′-biphenyl]-4-carboxamide (7) : Cyclic aliphatic substituents yield moderate yields (50%) and simpler synthesis workflows .
- N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-[1,1′-biphenyl]-4-carboxamide (9) : Incorporation of a partially saturated naphthalene ring improves lipophilicity but reduces yield (69%) compared to aliphatic analogs .
Tetrahydroisoquinoline-Based Compounds
reports tetrahydroisoquinolines substituted with benzyl, methoxy, and piperidinyl-ethoxy groups (Table 1). These analogs, such as Compound 21 (78% yield), prioritize bulkier substituents for orexin receptor antagonism . The target compound diverges by integrating a biphenyl carboxamide (enhancing aromatic stacking) and a furan-2-carbonyl group (introducing heterocyclic polarity).
Key distinction : The furan moiety may confer improved solubility or metabolic stability compared to purely phenyl-based substituents in analogs.
Heterocyclic Carboxamide Analogs
details VM-7 , a biphenyl carboxamide with a nitrate ester and ethylphenyl group. While VM-7 shares the biphenyl carboxamide scaffold, its substituents (e.g., nitrate ester) suggest divergent pharmacology, possibly targeting vasodilation or nitric oxide pathways .
Comparative Data Table
Table 1. Structural and Synthetic Comparison of Key Analogs
Research Implications and Gaps
- Pharmacological Profile : The biphenyl carboxamide group in the target compound may enhance binding to aromatic-rich regions of receptors (e.g., TRP channels), while the furan-2-carbonyl group could modulate metabolic stability .
- Synthetic Challenges : The compound’s structural complexity likely necessitates multi-step synthesis, contrasting with the straightforward procedures for analogs .
- Contradictions : compounds prioritize bulkier groups (e.g., benzyl, piperidinyl) for orexin antagonism, suggesting the target compound’s furan-biphenyl system may favor alternate targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
